

Application Note: Omesdafexor Caco-2 Cell Permeability Assay

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Compound of Interest

Compound Name: Omesdafexor

Cat. No.: B12393163

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Introduction

The Caco-2 cell permeability assay is a crucial in vitro tool in drug development for predicting the oral absorption of drug candidates.^{[1][2][3]} This application note provides a detailed protocol for assessing the intestinal permeability of **Omesdafexor**, a novel therapeutic agent, using the Caco-2 cell monolayer model. Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions and microvilli, mimicking the epithelial barrier of the small intestine.^{[1][2]} By measuring the rate of transport of **Omesdafexor** across this monolayer, we can estimate its potential for in vivo absorption. This assay also allows for the investigation of active transport mechanisms, such as efflux mediated by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Principle of the Assay

The Caco-2 permeability assay is conducted on a two-chamber transwell system, with an apical (donor) compartment representing the intestinal lumen and a basolateral (receiver) compartment representing the bloodstream. **Omesdafexor** is added to the apical chamber, and its appearance in the basolateral chamber is measured over time to determine the apical-to-basolateral (A-B) permeability. Conversely, to assess active efflux, the compound is added to the basolateral chamber, and its transport to the apical chamber (B-A) is measured. The integrity of the Caco-2 cell monolayer is a critical factor and is monitored by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

Data Presentation

The permeability of **Omesdafexor** and control compounds is expressed as the apparent permeability coefficient (Papp) in cm/s. The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), is used to identify potential substrates of efflux transporters.

Compound	Concentration (μM)	Direction	Papp (10 ⁻⁶ cm/s)	Efflux Ratio	% Recovery
Omesdafexor	10	A to B	15.2 ± 1.8	0.8	95.7
	10	B to A	12.1 ± 1.5		
Atenolol (Low Permeability)	10	A to B	0.5 ± 0.1	N/A	98.1
Propranolol (High Permeability)	10	A to B	25.8 ± 2.5	N/A	96.5
Digoxin (P-gp Substrate)	10	A to B	1.2 ± 0.3	15.8	92.3
	10	B to A	19.0 ± 2.1		

Note: Data presented are hypothetical and for illustrative purposes.

Experimental Protocol

This protocol outlines the steps for conducting a Caco-2 cell permeability assay for **Omesdafexor**.

Materials and Reagents

- Caco-2 cells (ATCC HTB-37)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Non-Essential Amino Acids (NEAA)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Transwell inserts (e.g., 24-well format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS) with HEPES
- **Omesdafexor**
- Control compounds (Atenolol, Propranolol, Digoxin)
- Lucifer Yellow
- Analytical instrumentation (e.g., LC-MS/MS)

Cell Culture and Seeding

- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Passage the cells every 3-4 days when they reach 80-90% confluency.
- For the assay, seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6×10^4 cells/cm².
- Culture the cells on the inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

Monolayer Integrity Assessment

- Prior to the transport experiment, measure the TEER of the cell monolayers using a voltmeter. Monolayers with TEER values $>200 \Omega \cdot \text{cm}^2$ are typically considered suitable for the assay.
- Perform a Lucifer Yellow permeability test to assess monolayer integrity. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after a

defined incubation period. A low permeability of Lucifer Yellow (e.g., $P_{app} < 1.0 \times 10^{-6}$ cm/s) indicates a tight monolayer.

Transport Experiment

- Wash the Caco-2 monolayers with pre-warmed HBSS.
- Apical to Basolateral (A-B) Permeability:
 - Add HBSS containing **Omesdafexor** (e.g., 10 μ M) to the apical (donor) chamber.
 - Add fresh HBSS to the basolateral (receiver) chamber.
- Basolateral to Apical (B-A) Permeability:
 - Add HBSS containing **Omesdafexor** (e.g., 10 μ M) to the basolateral (donor) chamber.
 - Add fresh HBSS to the apical (receiver) chamber.
- Incubate the plates at 37°C on an orbital shaker.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
- At the end of the experiment, collect samples from both the donor and receiver chambers for analysis.

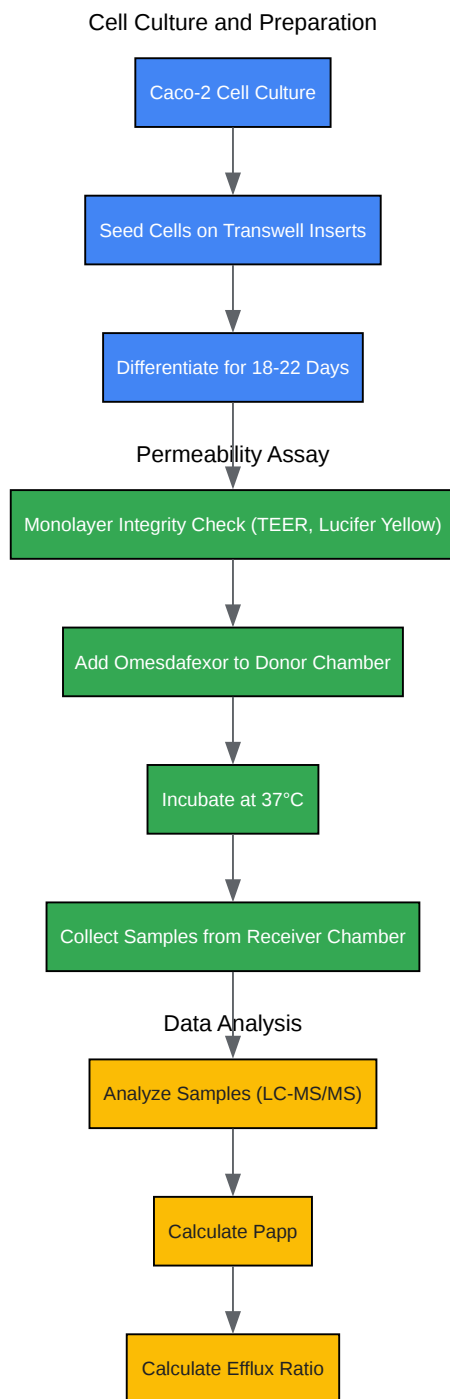
Sample Analysis and Data Calculation

- Analyze the concentration of **Omesdafexor** in all samples using a validated analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (P_{app}) using the following equation:
 - $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$
 - dQ/dt is the rate of drug appearance in the receiver chamber.
 - A is the surface area of the insert.

- C_0 is the initial concentration in the donor chamber.
- Calculate the efflux ratio:
 - Efflux Ratio = $P_{app} (B-A) / P_{app} (A-B)$
- Calculate the percent recovery to assess mass balance:
 - % Recovery = $[(C_p * V_p) + (C_a * V_a)] / (C_0 * V_0) * 100$
 - C_p and C_a are the final concentrations in the receiver and donor chambers, respectively.
 - V_p and V_a are the volumes of the receiver and donor chambers, respectively.
 - C_0 and V_0 are the initial concentration and volume in the donor chamber.

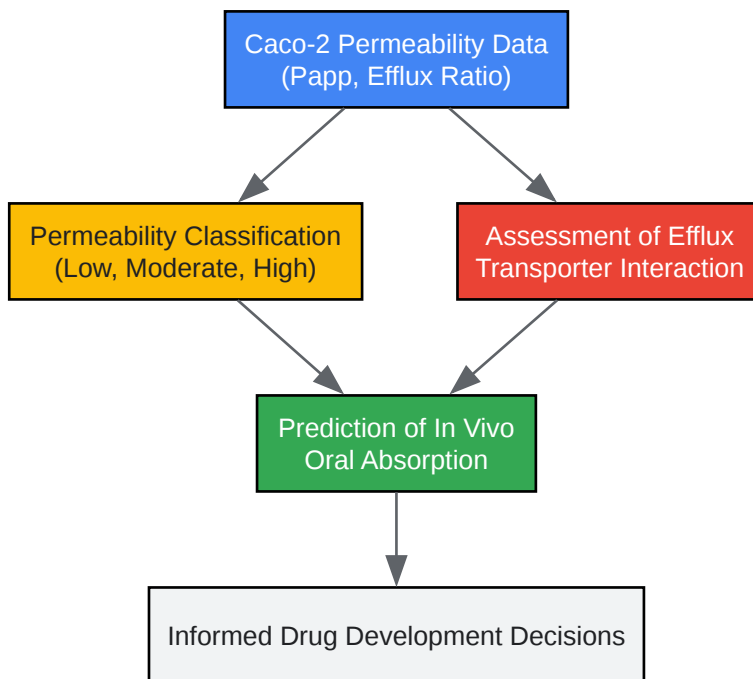
Visualization of Workflows and Relationships

Experimental Workflow of Caco-2 Permeability Assay

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Caption: Workflow for the Caco-2 cell permeability assay.

Predicting In Vivo Absorption from Caco-2 Data



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Caption: Using Caco-2 data to predict in vivo drug absorption.

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